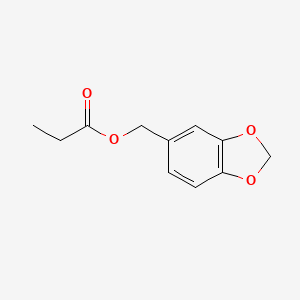

Benzo-1,3-dioxole-5-methanol propanoate

Description

Overview of Benzo-1,3-dioxole Scaffold in Chemical Research

The benzo-1,3-dioxole group, also known as the methylenedioxyphenyl group, is a bicyclic heterocyclic structure where a benzene (B151609) ring is fused to a 1,3-dioxole (B15492876) ring. chemicalbook.com This scaffold is a cornerstone in both natural product chemistry and synthetic organic chemistry, valued for its chemical stability and diverse reactivity.

The 1,3-benzodioxole (B145889) moiety is a prevalent structural feature in a multitude of natural products, contributing to their unique biological activities. echemportal.org Prominent examples include safrole, a primary component of sassafras oil, and myristicin, found in nutmeg. In synthetic chemistry, this scaffold serves as a crucial precursor and intermediate for more complex molecules. nist.gov Its synthesis often involves the condensation of catechol with a suitable methylene (B1212753) source, a process that has been refined to achieve high yields. nist.gov The electron-rich nature of the aromatic ring, influenced by the two oxygen atoms in the dioxole ring, facilitates various substitution reactions, making it a versatile building block for chemists. nist.gov

Derivatives of 1,3-benzodioxole have demonstrated a wide spectrum of biological activities, making them a subject of intense pharmacological research. Studies have revealed that compounds containing this scaffold can exhibit anti-inflammatory, anticancer, antioxidant, and immunomodulatory properties. echemportal.org For example, some derivatives have shown potent antinociceptive (pain-relieving) activity, while others have been investigated for their ability to inhibit tumor growth in various cancer cell lines. echemportal.org The interaction of these compounds with biological systems is complex; for instance, some methylenedioxyphenyl derivatives are known to inhibit cytochrome P-450 enzymes, a mechanism that can alter the metabolism of other drugs, a property utilized in insecticide synergists like piperonyl butoxide. nist.gov A 2023 patent application highlights the contemporary interest in this class, disclosing novel 1,3-benzodioxole esters for the potential treatment of CNS disorders. mirunchem.com

Structural Classification and Research Context of the Propanoate Compound

Benzo-1,3-dioxole-5-methanol propanoate, also known as piperonyl propionate (B1217596), is structurally classified as a carboxylic acid ester. It is formed from the formal condensation of 1,3-benzodioxole-5-methanol (piperonyl alcohol) with propanoic acid. The research context for this specific ester can be inferred from the applications of its close structural analogs and the broader class of benzodioxole esters. For instance, the corresponding acetate (B1210297) ester, piperonyl acetate, is utilized as a synthetic flavoring and fragrance agent. chemicalbook.com A patent for a surface modification composition also lists piperonyl propionate as a potential fragrance component. googleapis.com Furthermore, the mention of "methyl epoxy piperonyl propionate" as a reagent in chemical synthesis indicates the utility of the piperonyl propionate structure as an intermediate for more complex molecules. mirunchem.com

Rationale for Comprehensive Academic Investigation of this compound

A comprehensive investigation into this compound is justified by several key factors stemming from its chemical structure. Firstly, the established use of its close analog, piperonyl acetate, in the fragrance industry suggests that the propanoate ester may possess unique organoleptic properties worthy of characterization for potential use in flavor, fragrance, or cosmetic applications. Secondly, given the broad and significant pharmacological activities of the benzo-1,3-dioxole scaffold, this simple ester represents a fundamental molecule for biological screening. Its potential activity as an anti-inflammatory, antimicrobial, or CNS-active agent, as suggested by research on other derivatives, warrants investigation. echemportal.orgmirunchem.com A patent describing propionate adducts of piperonal (B3395001) derivatives as integrin antagonists further supports the potential for discovering novel therapeutic activities. google.com Finally, understanding the synthesis, stability, and reactivity of this compound provides valuable data for chemists using it as a building block for more elaborate molecular targets.

Scope and Objectives of the Research Outline

The scope of this research outline is to systematically characterize this compound. The primary objectives are:

To develop and document a reliable synthetic route to the compound, likely via Fischer esterification, and to characterize its fundamental physicochemical properties.

To perform a thorough spectroscopic analysis (NMR, IR, MS) to create a definitive reference dataset for the compound.

To conduct an initial screening of its biological activity based on the known pharmacological profile of the benzodioxole class.

To evaluate its potential as a fragrance or flavor agent by comparison with known standards.

Detailed Research Findings

While specific, in-depth research publications focusing solely on this compound are scarce, its properties and synthesis can be detailed based on established chemical principles and data from closely related compounds.

Synthesis: The most direct and common method for the synthesis of this compound is the Fischer esterification. This reaction involves heating its precursors, 1,3-Benzodioxole-5-methanol (piperonyl alcohol) and propanoic acid, in the presence of an acid catalyst such as sulfuric acid. The reaction is an equilibrium process, and to maximize the yield of the ester, water is typically removed as it is formed.

Chemical Properties: As an ester, it is expected to be a relatively stable, likely liquid or low-melting solid, with poor solubility in water but good solubility in common organic solvents. It is susceptible to hydrolysis back to its constituent alcohol and carboxylic acid, a reaction that can be catalyzed by either acid or base.

Data Tables

Below are tables summarizing the known and predicted data for this compound.

Table 1: General and Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 6890-26-2 |

| Molecular Formula | C11H12O4 |

| Molecular Weight | 208.21 g/mol |

| Boiling Point | Data not available in literature |

| Melting Point | Data not available in literature |

| Density | Data not available in literature |

Table 2: Predicted Spectroscopic Data

| Spectroscopy Type | Predicted Characteristic Peaks |

|---|---|

| 1H NMR | - Aromatic protons on the benzodioxole ring (approx. 6.7-6.9 ppm).

|

| 13C NMR | - Carbonyl carbon of the ester (approx. 174 ppm).

|

| Infrared (IR) Spectroscopy | - Strong C=O stretch for the ester (approx. 1735-1750 cm-1).

|

Structure

2D Structure

3D Structure

Properties

CAS No. |

6890-26-2 |

|---|---|

Molecular Formula |

C11H12O4 |

Molecular Weight |

208.21 g/mol |

IUPAC Name |

1,3-benzodioxol-5-ylmethyl propanoate |

InChI |

InChI=1S/C11H12O4/c1-2-11(12)13-6-8-3-4-9-10(5-8)15-7-14-9/h3-5H,2,6-7H2,1H3 |

InChI Key |

FVRCUNZJSLRIKU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)OCC1=CC2=C(C=C1)OCO2 |

Origin of Product |

United States |

Chemical Transformations and Reaction Mechanisms of Benzo 1,3 Dioxole 5 Methanol Propanoate

Hydrolytic Stability and Degradation Pathways

The stability of the ester linkage in Benzo-1,3-dioxole-5-methanol propanoate is a critical determinant of its persistence and degradation in various chemical environments. Hydrolysis, the cleavage of the ester bond by water, can be significantly influenced by the pH of the medium, proceeding via distinct mechanisms under acidic and basic conditions.

Acid-Catalyzed Hydrolysis of the Ester Linkage

Under acidic conditions, the hydrolysis of this compound is a reversible process that leads to the formation of piperonyl alcohol and propanoic acid. The reaction mechanism is initiated by the protonation of the carbonyl oxygen of the ester. This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.

The subsequent steps involve the formation of a tetrahedral intermediate. A proton transfer then occurs from the attacking water molecule to the alkoxy oxygen. The final stage of the mechanism is the elimination of piperonyl alcohol and the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield propanoic acid. The equilibrium of this reaction can be shifted towards the products by using an excess of water.

Base-Mediated Hydrolysis of the Propanoate Ester

In the presence of a base, such as sodium hydroxide (B78521), the hydrolysis of this compound, a process also known as saponification, is an irreversible reaction that yields piperonyl alcohol and the salt of propanoic acid. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester.

This attack results in the formation of a tetrahedral intermediate. The intermediate then collapses, leading to the cleavage of the carbon-oxygen bond and the departure of the piperonyl alcoholate anion as the leaving group. This is followed by a rapid acid-base reaction where the highly basic piperonyl alcoholate deprotonates the newly formed propanoic acid, resulting in the formation of piperonyl alcohol and a propanoate salt. The irreversibility of this final deprotonation step drives the reaction to completion.

Computational Insights into Ester Carbonyl Stability and Hydrolysis Kinetics

Computational studies on molecules with structures similar to the benzodioxole moiety offer valuable insights into the stability and reactivity of the ester carbonyl group in this compound. tdl.org Density Functional Theory (DFT) calculations can be employed to model the hydrolysis mechanism and determine the energy barriers associated with the transition states. tdl.org

These computational models help in understanding the electronic properties of the ester, such as the charge distribution and the frontier molecular orbitals (HOMO and LUMO), which are crucial in predicting its reactivity. researchgate.net For instance, the calculated Gibbs free energies for the hydrolysis of related benzodioxole structures can indicate the spontaneity of the reaction. tdl.org Such computational approaches provide a theoretical framework to complement experimental kinetic data and to predict the hydrolytic stability of the ester under various conditions.

Modifications of the Propanoate Moiety

The propanoate group of this compound can undergo various chemical transformations, allowing for the synthesis of a range of derivatives with potentially different properties.

Transesterification Reactions

Transesterification is a process where the propanoate group of this compound is exchanged with another alcohol in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.com This equilibrium-driven reaction can be used to synthesize different esters of piperonyl alcohol. wikipedia.org

For example, reacting this compound with an excess of methanol (B129727) under acidic or basic conditions will lead to the formation of methyl propanoate and piperonyl alcohol. masterorganicchemistry.com The use of a large excess of the new alcohol or the removal of one of the products can shift the equilibrium towards the desired ester. wikipedia.org This reaction is versatile and can be catalyzed by various catalysts, including strong mineral acids, bases, and enzymes. wikipedia.orgbohrium.com

Illustrative Data on Transesterification Reaction Conditions

| Catalyst | Alcohol | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| H₂SO₄ | Methanol | 65 | 4 | >90 |

| NaOCH₃ | Ethanol (B145695) | 78 | 2 | >95 |

| Lipase | Butanol | 40 | 24 | 85 |

Note: This data is illustrative for a generic transesterification reaction and may not represent the specific outcomes for this compound.

Reduction and Oxidation Reactions Involving the Ester Group

The ester group of this compound can be reduced to primary alcohols. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reduction of the propanoate ester would yield piperonyl alcohol and propanol. The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the piperonoxy group and a subsequent reduction of the intermediate aldehyde.

Oxidation of the ester group is less common and generally requires harsh conditions. However, the piperonyl moiety itself can be susceptible to oxidation. For instance, oxidation of the methylene (B1212753) bridge of the benzodioxole ring can occur under certain conditions, leading to the formation of catechol derivatives. nih.gov The propanoate side chain, specifically the methylene group adjacent to the ester oxygen, could potentially be oxidized, but this would likely require specific reagents and conditions to be selective.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Piperonyl alcohol |

| Propanoic acid |

| Sodium hydroxide |

| Propanoate |

| Methanol |

| Methyl propanoate |

| Ethanol |

| Butanol |

| Lithium aluminum hydride |

Electrophilic and Nucleophilic Aromatic Substitution on the Benzodioxole Ring

The benzodioxole ring is an electron-rich aromatic system, a characteristic that largely dictates its reactivity towards substitution reactions. The two oxygen atoms in the dioxole ring donate electron density into the benzene (B151609) ring, making it highly nucleophilic. chemicalbook.com

Direct Functionalization Strategies for Benzo-1,3-dioxole

Electrophilic Aromatic Substitution (SEAr):

The electron-rich nature of the benzodioxole ring makes it highly susceptible to electrophilic aromatic substitution (SEAr). msu.edu The fused dioxole ring acts as an activating group, increasing the rate of reaction compared to unsubstituted benzene. wikipedia.orgyoutube.com This activation directs incoming electrophiles primarily to the ortho and para positions relative to the ether-like oxygen atoms. The general mechanism proceeds in two steps: the initial attack of the aromatic ring on a strong electrophile to form a resonance-stabilized carbocation intermediate (a benzenonium ion), followed by the elimination of a proton to restore aromaticity. msu.edumasterorganicchemistry.comlibretexts.org

Common electrophilic aromatic substitution reactions applicable to the benzodioxole scaffold include:

Nitration: Achieved with a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. wikipedia.org

Halogenation: Bromination or chlorination requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), to generate a more potent electrophile. wikipedia.orglibretexts.org

Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid group (-SO₃H). wikipedia.org

Friedel-Crafts Reactions: Both alkylation and acylation can be performed using an alkyl halide or acyl halide in the presence of a strong Lewis acid like AlCl₃. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr):

In contrast to its high reactivity in SEAr, the electron-rich benzodioxole ring is inherently resistant to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com SNAr reactions require an electron-poor aromatic ring, which is typically achieved by the presence of strong electron-withdrawing groups (EWGs), such as nitro groups (NO₂). masterorganicchemistry.comchemistrysteps.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms when the nucleophile attacks the ring. wikipedia.orgyoutube.comyoutube.com

For a nucleophilic attack to occur on a benzodioxole derivative, the ring must be appropriately substituted with one or more powerful EWGs ortho or para to a suitable leaving group (e.g., a halide). masterorganicchemistry.comchemistrysteps.com Without such activating groups, the SNAr pathway is energetically unfavorable. wikipedia.org

Coupling Reactions for Extended Benzo-1,3-dioxole Systems

To construct more complex molecules, coupling reactions are employed to form new carbon-carbon or carbon-heteroatom bonds, extending the benzodioxole system.

Suzuki-Miyaura Coupling for Benzodioxole Derivatives

The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (such as a boronic acid or ester) and an organohalide or triflate. worldresearchersassociations.comlibretexts.org This reaction is highly effective for creating biaryl systems and other extended conjugated structures involving the benzodioxole moiety.

The general catalytic cycle involves three main steps: libretexts.org

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the benzodioxole derivative, forming a Pd(II) complex.

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

A synthetic route can start with a halogenated benzodioxole, such as (6-bromobenzo[d] worldresearchersassociations.comresearchgate.netdioxol-5-yl)methanol, which then undergoes coupling with various aryl boronic acids. worldresearchersassociations.comresearchgate.net The reaction conditions, including the choice of catalyst, ligand, and base, are crucial for achieving high yields. worldresearchersassociations.comresearchgate.net

| Entry | Aryl Boronic Acid Substituent | Catalyst/Ligand | Base | Yield (%) |

|---|---|---|---|---|

| 1 | 4-Quinoline | PdCl₂(PPh₃)₂ / PPh₃ | K₂CO₃ | 81 |

| 2 | 2-Pyridine | PdCl₂(PPh₃)₂ / PPh₃ | K₂CO₃ | 61 |

| 3 | 2-Thiophene | PdCl₂(PPh₃)₂ / PPh₃ | K₂CO₃ | 53 |

| 4 | 4-(Methylsulfonyl)phenyl | PdCl₂(PPh₃)₂ / PPh₃ | K₂CO₃ | 55 |

| 5 | 3-Nitrophenyl | PdCl₂(PPh₃)₂ / PPh₃ | K₂CO₃ | 33 |

Huisgen 1,3-Dipolar Cycloaddition Reactions (Click Chemistry)

The Huisgen 1,3-dipolar cycloaddition is a powerful reaction for the synthesis of five-membered heterocycles. organic-chemistry.orgfu-berlin.denih.gov The copper(I)-catalyzed version of the reaction between an azide (B81097) and a terminal alkyne to form a 1,2,3-triazole is a cornerstone of "click chemistry"—a class of reactions known for their high efficiency, reliability, and simplicity. nih.govwikipedia.orgorganic-chemistry.org

This methodology can be applied to benzodioxole derivatives to link them to other molecular fragments. A typical synthetic sequence involves converting a hydroxyl group on the benzodioxole side chain into an azide. worldresearchersassociations.com For instance, (6-bromobenzo[d] worldresearchersassociations.comresearchgate.netdioxol-5-yl)methanol can be converted to 5-(azidomethyl)-6-bromobenzo[d] worldresearchersassociations.comresearchgate.netdioxole. worldresearchersassociations.comresearchgate.net This azide-functionalized benzodioxole then serves as the 1,3-dipole in a cycloaddition reaction with a suitable dipolarophile, such as phenylacetylene. The reaction, catalyzed by a copper(I) source, proceeds via a concerted [2s+4s] pericyclic mechanism to yield a stable triazole-linked product. worldresearchersassociations.comorganic-chemistry.org

Cross-Dehydrogenative Coupling (CDC) Reactions

Cross-dehydrogenative coupling (CDC) represents a modern and atom-economical strategy for forming carbon-carbon and carbon-heteroatom bonds. libretexts.orgnih.gov These reactions directly couple two C-H bonds (or a C-H and an X-H bond), avoiding the need for pre-functionalized starting materials that are required in traditional cross-coupling methods. nih.govnih.gov The reaction formally involves the loss of a hydrogen molecule (H₂), which in practice requires a chemical oxidant to proceed. libretexts.org

CDC reactions are versatile and can be used to form bonds between various types of carbon centers (sp³, sp², sp). nih.gov For extending benzodioxole systems, direct arylation is a particularly relevant CDC method. nih.gov In a typical palladium-catalyzed direct arylation, C-H bonds on both the benzodioxole ring and a coupling partner are activated, leading to the formation of a biaryl product. libretexts.orgresearchgate.net This approach offers a greener alternative to traditional methods by reducing waste and improving step economy. nih.gov

Stereoselective Transformations and Chiral Derivatization

While the parent benzo-1,3-dioxole molecule is achiral, stereocenters can be introduced to create chiral derivatives. clockss.org These chiral molecules are valuable in various fields, particularly in pharmaceutical chemistry and as analytical reagents.

One strategy involves introducing a substituent at the C-2 position of the dioxole ring, which can create a stereogenic center. Subsequent substitutions on the aromatic portion of the molecule can then lead to the formation of asymmetric 1,3-benzodioxoles. clockss.org

A significant application of chiral benzodioxole systems is their use as chiral derivatizing agents (CDAs). For example, (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid has been synthesized and used to determine the enantiomeric purity of racemic compounds like β-blockers. koreascience.kr The carboxylic acid is converted to a more reactive acid chloride, which then reacts with the amine or alcohol group of a racemic analyte. This reaction creates a pair of diastereomers. Because diastereomers have different physical properties, they can be separated and quantified using standard chromatographic techniques like high-performance liquid chromatography (HPLC) or distinguished by nuclear magnetic resonance (NMR) spectroscopy. koreascience.kr This process allows for the precise analysis of the enantiomeric composition of the original racemic mixture. koreascience.kr

Chemoenzymatic Approaches for Optically Active Cyanohydrins from Benzo-1,3-dioxole-5-carbaldehyde

The synthesis of optically active cyanohydrins from Benzo-1,3-dioxole-5-carbaldehyde (also known as piperonal) is a significant transformation, providing chiral building blocks for various applications. researchgate.netresearchgate.net Chemoenzymatic methods, which utilize enzymes to catalyze stereoselective reactions, are particularly effective for this purpose. nih.gov The primary enzyme class used for this transformation is the hydroxynitrile lyases (HNLs), also known as oxynitrilases. psu.edu These enzymes catalyze the asymmetric addition of hydrogen cyanide (HCN) to the carbonyl group of aldehydes, such as Benzo-1,3-dioxole-5-carbaldehyde. psu.eduresearchgate.net

Research has demonstrated the successful chemoenzymatic synthesis of the corresponding optically active cyanohydrin from Benzo-1,3-dioxole-5-carbaldehyde using (R)-oxynitrilase from almonds (Prunus amygdalus, PaHNL). ekb.eg This enzyme directs the addition of HCN to the aldehyde, yielding the (R)-enantiomer of the cyanohydrin. ekb.eg

The reaction can be performed using hydrogen cyanide directly or by employing a transcyanating agent like acetone (B3395972) cyanohydrin. ekb.eg The use of acetone cyanohydrin can be an alternative to handling free HCN. The general scheme for this enzymatic reaction is the reversible cleavage and formation of cyanohydrins. researchgate.net

The optical purity of the resulting cyanohydrins is a critical parameter and is often determined by derivatization. For instance, the synthesized (R)-cyanohydrin from Benzo-1,3-dioxole-5-carbaldehyde can be reacted with (S)-naproxen chloride to form diastereomeric esters. ekb.eg The diastereomeric excess (de) of these esters can then be quantified, for example by using proton NMR (¹H NMR), which allows for the determination of the enantiomeric purity of the cyanohydrin product. ekb.eg In one study, diastereomeric excess values of up to 93% were achieved for the cyanohydrin derived from Benzo-1,3-dioxole-5-carbaldehyde. ekb.eg

The reaction conditions, such as the solvent system, can significantly influence both the reaction rate and the enantiomeric purity of the product. While aqueous or aqueous-alcoholic systems have been used, the use of organic solvents that are not miscible with water can suppress the non-enzymatic, racemic background reaction. uni-stuttgart.de This leads to a considerable increase in the enantiomeric purity of the cyanohydrins. uni-stuttgart.de For example, ethyl acetate (B1210297) has been shown to be a suitable organic solvent for this type of enzymatic reaction. uni-stuttgart.de

Below is a data table summarizing the chemoenzymatic synthesis of the optically active cyanohydrin from Benzo-1,3-dioxole-5-carbaldehyde as described in the literature.

Table 1: Chemoenzymatic Synthesis of Optically Active Cyanohydrin from Benzo-1,3-dioxole-5-carbaldehyde

| Aldehyde Substrate | Enzyme | Cyanide Source | Product | Diastereomeric Excess (de) |

|---|

Advanced Spectroscopic and Analytical Characterization Techniques for Benzo 1,3 Dioxole 5 Methanol Propanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy for Structural Elucidation

Proton (¹H) NMR spectroscopy is fundamental for identifying the types and number of hydrogen atoms in a molecule. In the case of Benzo-1,3-dioxole-5-methanol propanoate, the ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic protons of the benzodioxole ring, the methylene (B1212753) protons of the dioxole and the benzylic position, and the ethyl group protons of the propanoate moiety.

The aromatic region would likely show three signals for the protons on the benzene (B151609) ring. The proton situated between the two oxygen-linked carbons would appear as a singlet, while the other two aromatic protons would display doublet or multiplet patterns due to spin-spin coupling. The two protons of the dioxole ring's methylene group are expected to produce a characteristic singlet. The benzylic methylene protons, being adjacent to the ester group, would also appear as a singlet at a downfield chemical shift. For the propanoate group, a quartet and a triplet are anticipated for the methylene and methyl protons, respectively, due to their coupling.

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic CH | 6.8 - 7.0 | m | - |

| Dioxole O-CH₂-O | 5.9 - 6.0 | s | - |

| Benzylic CH₂-O | 5.0 - 5.2 | s | - |

| Propanoate -CH₂- | 2.3 - 2.5 | q | ~7.5 |

| Propanoate -CH₃ | 1.1 - 1.2 | t | ~7.5 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. This includes the carbons of the aromatic ring, the dioxole methylene carbon, the benzylic methylene carbon, and the carbons of the propanoate group (carbonyl, methylene, and methyl). The chemical shifts of these carbons are indicative of their electronic environment. For instance, the carbonyl carbon of the ester group is expected to resonate at a significantly downfield position.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl C=O | 170 - 175 |

| Aromatic C-O | 145 - 150 |

| Aromatic C | 120 - 130 |

| Aromatic CH | 108 - 125 |

| Dioxole O-CH₂-O | 100 - 105 |

| Benzylic CH₂-O | 65 - 70 |

| Propanoate -CH₂- | 25 - 30 |

| Propanoate -CH₃ | 8 - 12 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between coupled protons. For this compound, a cross-peak between the quartet and triplet of the propanoate group would confirm their adjacency.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbons they are directly attached to. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. For instance, an HMBC experiment would show a correlation between the benzylic methylene protons and the carbonyl carbon of the propanoate group, confirming the ester linkage.

Chiral NMR for Diastereomeric Excess Determination

While this compound itself is not chiral, if it were synthesized from a chiral precursor or resolved into enantiomers, chiral NMR spectroscopy would be essential for determining the enantiomeric or diastereomeric excess. This is typically achieved by using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).

A CDA reacts with the enantiomers of the compound to form diastereomers, which have distinct NMR spectra. The integration of the signals corresponding to each diastereomer allows for the quantification of the enantiomeric excess. Alternatively, a CSA forms transient diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum without covalent modification. The choice of the chiral agent is crucial for achieving good separation of the signals.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and can also provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. The calculated exact mass of this compound (C₁₁H₁₂O₄) is 208.0736 g/mol . HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, confirming the elemental composition of the compound.

Fragmentation Pattern Analysis (MS/MS Library Searches)

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of molecules. In this technique, the molecular ion of this compound (m/z 208.21) is isolated and subjected to collision-induced dissociation, leading to the formation of characteristic fragment ions. The resulting fragmentation pattern provides a molecular fingerprint that can be used for identification.

The fragmentation of esters like this compound is expected to follow predictable pathways. Key fragmentation events would likely involve the cleavage of the ester bond and rearrangements within the benzodioxole moiety. While a specific MS/MS library entry for this compound is not publicly available, the expected fragmentation pattern can be inferred from the analysis of similar structures, such as methyl propanoate. For methyl propanoate, the molecular ion peak is observed at m/z 88, with a base peak at m/z 57, corresponding to the [C3H5O]+ fragment. docbrown.info

By analogy, the mass spectrum of this compound would be expected to show significant peaks corresponding to the loss of the propanoate group and fragmentation of the benzodioxole ring. The table below outlines the predicted major fragment ions for this compound.

| Predicted Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Structure/Origin |

| [C11H12O4]+• | 208 | Molecular Ion |

| [C8H7O2]+ | 135 | Loss of the propanoate group (•CH2CH2COO) |

| [C7H5O2]+ | 121 | Loss of CH2 from the benzylic position |

| [C3H5O]+ | 57 | Propionyl cation from the ester group |

| [C2H5]+ | 29 | Ethyl fragment from the propionate (B1217596) chain |

This table is based on theoretical fragmentation patterns and data from analogous compounds.

MS/MS library searches, utilizing databases such as the National Institute of Standards and Technology (NIST) library, are instrumental in matching the experimental fragmentation pattern of an unknown compound against a vast collection of known spectra. mdpi.com This comparison allows for a high-confidence identification of the compound.

Molecular Networking for Complex Mixtures

Molecular networking is a cutting-edge computational approach used to visualize and analyze MS/MS data from complex mixtures. nih.govscienceopen.com This technique organizes the vast amount of data generated in a metabolomics experiment by grouping molecules with similar fragmentation patterns into clusters or "networks." Structurally related molecules will typically have similar MS/MS spectra and will therefore be connected within the same network.

In the context of analyzing natural product extracts or synthetic reaction mixtures that may contain this compound and its derivatives, molecular networking can be invaluable. It allows for the rapid de-replication of known compounds and the targeted identification of novel or unexpected analogues. scienceopen.com By comparing the MS/MS spectrum of a feature in the mixture to a reference spectrum of pure this compound, its presence and the presence of related compounds can be quickly ascertained. The Global Natural Product Social Molecular Networking (GNPS) platform is a widely used open-access resource for performing such analyses. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features: the ester group, the aromatic ring, the ether linkages of the dioxole ring, and the aliphatic chain.

Based on data from similar compounds like methyl propanoate, the following table summarizes the expected IR absorption bands for this compound. researchgate.netdocbrown.info

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| C=O (Ester) | ~1740 | Stretching |

| C-O-C (Ester) | ~1200 | Stretching |

| C-O-C (Dioxole) | ~1040 & ~930 | Asymmetric & Symmetric Stretching |

| C=C (Aromatic) | ~1600 & ~1480 | Stretching |

| C-H (Aromatic) | ~3100-3000 | Stretching |

| C-H (Aliphatic) | ~2980-2850 | Stretching |

The unique combination of these absorption bands provides a spectral fingerprint for this compound, confirming the presence of its constituent functional groups. docbrown.info

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are essential for separating this compound from impurities and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method would be the most common approach. pensoft.netpensoft.net In this setup, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol (B129727).

A typical RP-HPLC method for the purity assessment of a propanoate ester would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier. pensoft.netsielc.com The compound would be detected using a UV detector, likely at a wavelength where the benzodioxole chromophore has strong absorbance. The purity of the sample is determined by the relative area of the main peak corresponding to this compound.

| HPLC Parameter | Typical Condition |

| Column | C18, 5 µm particle size |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~230 nm and ~280 nm |

| Injection Volume | 10 µL |

This table presents a generalized HPLC method for purity assessment.

If this compound is synthesized in a chiral form or if there is a possibility of enantiomeric impurities, chiral HPLC is necessary to determine its enantiomeric purity. Chiral separation can be achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs are widely used for the separation of a broad range of chiral compounds. uff.br

Alternatively, an indirect method can be employed where the enantiomers are derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column. wvu.edu The choice of the chiral selector or derivatizing agent is critical for achieving successful enantiomeric resolution.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for the analysis of volatile and semi-volatile compounds. mdpi.comnih.gov While this compound itself may have limited volatility, GC-MS is an excellent method for identifying any volatile impurities or related volatile components in a sample. mdpi.com

In a typical GC-MS analysis, the sample is injected into a heated port, where it is vaporized and carried by an inert gas through a capillary column. nih.gov The compounds are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented, allowing for their identification based on their mass spectra. researchtrend.net The NIST library is a common resource for matching the obtained mass spectra with known compounds. mdpi.comresearchtrend.net

| GC-MS Parameter | Typical Condition |

| Column | DB-5ms or equivalent (non-polar) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Oven Program | Temperature gradient (e.g., 50°C to 280°C) |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

This table outlines a general GC-MS method for the analysis of volatile components.

Thermal Analysis Techniques

Thermal analysis techniques are pivotal in characterizing the physical and chemical properties of materials as a function of temperature. For a comprehensive analysis of a compound like this compound, a coupled technique such as TG-DSC-MS is particularly insightful. This method simultaneously measures changes in mass (TG), heat flow (DSC), and the identity of evolved gaseous species (MS), providing a detailed profile of the thermal decomposition process.

Thermogravimetric Analysis-Differential Scanning Calorimetry-Mass Spectrometry (TG-DSC-MS) for Thermal Decomposition

The TG-DSC-MS technique is a powerful tool for elucidating the thermal degradation mechanism of chemical compounds. The thermogravimetric (TG) curve reveals the temperature ranges at which mass loss occurs, indicating decomposition, while the differential scanning calorimetry (DSC) curve shows whether these processes are endothermic or exothermic. The mass spectrometer (MS) then identifies the chemical nature of the volatile products evolved during each stage of mass loss.

In a typical TG-DSC-MS experiment, a sample of this compound would be heated in a controlled atmosphere (e.g., inert nitrogen or oxidative air) at a constant heating rate. The resulting data would be plotted as mass loss (TG), heat flow (DSC), and ion current for specific mass-to-charge ratios (MS) as a function of temperature.

Detailed Research Findings from Analogous Compounds:

Studies on the thermal analysis of related safrole derivatives indicate that decomposition often occurs in multiple stages. arabjchem.orgresearchgate.net For instance, the initial mass loss in a TG curve might correspond to the cleavage of the propanoate ester group, a relatively labile functional group. This would be followed by the degradation of the core benzo-1,3-dioxole ring structure at higher temperatures.

The DSC curve would likely show an endothermic peak corresponding to the energy absorbed to break the chemical bonds during decomposition. If the analysis were conducted in an oxidative atmosphere (air), exothermic peaks might be observed due to the combustion of the organic material.

The mass spectrometer would be crucial in identifying the fragments produced during thermal decomposition. For this compound, one would expect to detect gaseous products corresponding to the loss of the propanoate side chain, such as propanoic acid or its fragments. Further degradation at higher temperatures would likely lead to the evolution of smaller molecules like carbon dioxide, carbon monoxide, and water, resulting from the breakdown of the aromatic ring system.

The following interactive data table summarizes hypothetical, yet expected, results from a TG-DSC-MS analysis of this compound, based on the behavior of similar compounds.

| Temperature Range (°C) | Mass Loss (%) | DSC Peak | Evolved Gas Fragments (m/z) | Interpretation |

| 150 - 250 | ~35% | Endothermic | 74 (Propanoic Acid), 45 (COOH+), 29 (C2H5+) | Loss of the propanoate side chain |

| 250 - 400 | ~45% | Endothermic/Exothermic | 122 (Benzodioxole), 78 (Benzene), 44 (CO2) | Decomposition of the benzo-1,3-dioxole ring |

| > 400 | ~20% | Exothermic | 44 (CO2), 18 (H2O) | Oxidation of residual carbonaceous material |

Note: The data presented in this table is illustrative and based on the analysis of structurally related compounds. Actual experimental results for this compound may vary.

This detailed analysis allows for the construction of a comprehensive thermal decomposition profile, which is essential for understanding the compound's stability and potential degradation pathways under thermal stress.

Computational Chemistry and Theoretical Investigations of Benzo 1,3 Dioxole 5 Methanol Propanoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. For Benzo-1,3-dioxole-5-methanol propanoate, these methods could provide significant insights into its behavior at a molecular level.

Density Functional Theory (DFT) for Optimized Geometries

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), researchers can calculate key structural parameters such as bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's shape and steric properties, which in turn influence its physical and chemical characteristics.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound (Calculated via DFT) This table is illustrative and does not represent published data.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C1-C2 | 1.39 |

| O1-C7 | 1.37 | |

| C8-O2 | 1.21 | |

| Bond Angles (°) | C1-C6-C5 | 120.1 |

| O2-C8-O3 | 123.5 | |

| Dihedral Angles (°) | C1-C2-C3-C4 | 0.0 |

| C6-C5-C9-O3 | 178.5 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is pivotal in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap implies the opposite.

Global Reactivity Descriptors

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These descriptors, derived from conceptual DFT, provide a quantitative measure of various aspects of reactivity.

Table 2: Global Reactivity Descriptors and Their Significance This table is illustrative and does not represent published data.

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The tendency of the molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | A measure of the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the molecule's ability to act as an electrophile. |

Molecular Electrostatic Potential (MEP) Mapping for Intermolecular Interactions

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map displays different colors on the molecule's surface, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue representing areas of low electron density (positive potential, prone to nucleophilic attack). Green areas denote neutral potential. For this compound, the MEP map would likely highlight the carbonyl oxygen as a region of high electron density.

Vibrational Wavenumber Analysis

Theoretical vibrational analysis, typically performed using DFT, can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign specific vibrational modes to different functional groups within the molecule. This theoretical spectrum can then be compared with experimental data to confirm the molecular structure and provide a deeper understanding of its vibrational properties.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide insights into the properties of a single molecule, molecular modeling and dynamics simulations can be employed to study the behavior of a larger system, such as this compound in a solvent or interacting with a biological target. These simulations can predict macroscopic properties and dynamic processes that are not accessible through static quantum calculations. To date, specific molecular dynamics studies on this compound have not been reported in the literature.

Molecular Docking Studies for Biological Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govfums.ac.ir This method is instrumental in predicting the interaction between a ligand, such as a derivative of the benzo-1,3-dioxole scaffold, and a biological target, typically a protein or enzyme. Such studies can forecast the binding affinity and mode, providing a basis for understanding potential biological activity. nih.gov For instance, docking studies on various benzodioxole derivatives have been performed to evaluate their potential as inhibitors for targets like C-Kit kinase and microbial proteins. biointerfaceresearch.comresearchgate.net

A key output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding free energy (e.g., in kcal/mol). fums.ac.ir This value estimates the strength of the interaction between the ligand and the enzyme's active site. A lower binding energy generally indicates a more stable and potent interaction. researchgate.net Studies on related heterocyclic compounds have demonstrated a range of binding affinities against various enzymes. For example, docking studies of certain benzothiazole (B30560) derivatives against the CYP450 3A4 protein have shown docking scores ranging from -7.3 to -8.6 kcal/mol. researchgate.net Similarly, benzo[a]phenazin-5-ol derivatives have shown binding free energies from -9.3 to -10.6 kcal/mol against C-kit kinase. fums.ac.ir These studies exemplify how computational methods can quantify the binding potential of a molecule before its synthesis and in vitro testing.

Table 1: Example Binding Affinity Predictions for Structurally Related Compounds This table presents data from similar heterocyclic compounds to illustrate the outputs of ligand-enzyme binding affinity predictions.

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Benzo[a]phenazin-5-ol Derivative | C-Kit Kinase | -10.6 |

| Benzothiazole Derivative | CYP450 3A4 | -8.634 |

| Benzo[f]quinoline (B1222042) Derivative | HCV NS5B Polymerase | -8.5 |

Beyond predicting affinity, molecular docking elucidates the specific mechanism of binding. It can identify the key amino acid residues in the receptor's binding pocket that interact with the ligand. fums.ac.ir These interactions often include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, docking analyses revealed that a potent benzo[a]phenazin-5-ol derivative formed four hydrogen bonds with specific amino acid residues (Arg791, Ile789, His790) within the C-kit kinase active site. researchgate.net In another study, N-(benzo[d] researchgate.netresearchgate.netdioxol-5-yl)-2-(one-benzylthio) acetamides were shown to have a strong binding ability with the auxin receptor TIR1. researchgate.netfrontiersin.org Understanding these specific interactions is crucial for optimizing lead compounds to enhance their potency and selectivity for the target receptor.

Structure-Activity Relationship (SAR) Derivation through Computational Approaches

Computational approaches are pivotal in deriving Structure-Activity Relationships (SAR), which describe how the chemical structure of a compound influences its biological activity. researchgate.net By comparing the docking scores and binding modes of a series of related compounds, researchers can identify the structural features essential for biological function. nih.gov For a novel class of endothelin-A (ET(A)) receptor antagonists, SAR studies revealed that the m,p-methylenedioxyphenyl group (a benzo-1,3-dioxole moiety), along with specific carboxyl and isopropoxy groups on the chromene skeleton, were crucial for potent and selective receptor binding. researchgate.net Computational SAR helps rationalize the activity of existing compounds and guides the design of new molecules with improved properties.

In Silico Pharmacokinetic and Pharmacodynamic Modeling

In silico modeling provides predictions for the pharmacokinetic and pharmacodynamic properties of a compound, which are critical for its development as a potential drug. These models assess how the body affects the compound (pharmacokinetics) and the compound's biochemical and physiological effects (pharmacodynamics).

Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

ADME properties determine the bioavailability and fate of a compound in an organism. Computational tools can predict various ADME parameters based on a molecule's structure. fums.ac.ir These predictions help identify potential liabilities early in the drug discovery process. researchgate.net For instance, in silico analysis of benzodioxin pyrazoline derivatives predicted oral absorption values as high as 91.36%. biointerfaceresearch.com Key parameters evaluated include gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and interaction with metabolic enzymes. For example, studies on some benzo[f]quinoline candidates showed high predicted GI absorption and good bioavailability scores. researchgate.net

Table 2: Predicted ADME Properties for Representative Heterocyclic Scaffolds This table shows typical ADME parameters predicted for compounds containing related structural motifs.

| Compound Class | Predicted GI Absorption | Predicted BBB Permeability | Bioavailability Score |

|---|---|---|---|

| Benzo[f]quinoline Derivative | High | No | 0.55 - 0.85 |

| Benzodioxin Pyrazoline Derivative | High (91.36%) | N/A | N/A |

Prediction of Drug Likeness Attributes

"Drug-likeness" is a qualitative concept used to assess whether a compound has physicochemical properties consistent with known drugs. orientjchem.org Several rule-based filters are used for this evaluation, with Lipinski's Rule of Five being the most common. orientjchem.org These rules establish ranges for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Online tools like SwissADME and Molinspiration are frequently used to calculate these properties. biointerfaceresearch.comresearchgate.net Studies on various heterocyclic compounds, such as benzodioxin pyrazolines, have shown they can pass these filters with zero violations, indicating favorable pharmacokinetic properties. biointerfaceresearch.com

Table 3: Drug Likeness Attributes based on Lipinski's Rule of Five This table outlines the parameters of Lipinski's Rule of Five, commonly used to assess the drug-likeness of a compound.

| Parameter | Generally Accepted Range for Oral Bioavailability |

|---|---|

| Molecular Weight (MW) | ≤ 500 Da |

| Log P (Lipophilicity) | ≤ 5 |

| Hydrogen Bond Donors (HBD) | ≤ 5 |

Computational-Aided Design and Optimization of Novel Benzodioxole Derivatives

Computational-aided drug design (CADD) has emerged as a powerful tool in medicinal and agricultural chemistry to accelerate the discovery and optimization of new chemical entities. By leveraging computational models, researchers can predict the biological activity of molecules, understand their interactions with target proteins, and refine their structures to enhance desired properties and minimize potential liabilities. For the benzodioxole scaffold, CADD has been instrumental in designing derivatives with a wide range of biological activities, including anticancer, anti-inflammatory, and plant growth-regulating properties. nih.gov

The design process often begins with a known active compound or a biological target. Techniques such as molecular docking are employed to predict the binding orientation and affinity of benzodioxole derivatives to the active site of a target protein. For instance, in the development of novel anticancer agents, derivatives of 1,3-benzodioxole (B145889) were designed and their binding efficacy with the tubulin protein was evaluated using molecular docking. tandfonline.com This in silico analysis helps in prioritizing compounds for synthesis and biological testing, thereby saving time and resources. tandfonline.com

Furthermore, quantitative structure-activity relationship (QSAR) studies are frequently used to build mathematical models that correlate the structural features of benzodioxole derivatives with their biological activities. researchgate.net These models can then be used to predict the activity of newly designed compounds. For example, 3D-QSAR models have been developed for benzodioxane derivatives to understand the structural requirements for their antagonist activity at α1-adrenoceptors. researchgate.net Such studies provide valuable insights into the key molecular features that govern the activity of these compounds, guiding the rational design of more potent and selective derivatives. researchgate.net

The following table illustrates the results of a molecular docking study on a series of benzodioxole derivatives targeting a specific protein.

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Activity |

| Derivative 1 | -8.5 | TYR221, SER145, HIS280 | High |

| Derivative 2 | -7.9 | TYR221, SER145, LEU277 | Moderate |

| Derivative 3 | -6.2 | SER145, LEU277 | Low |

| Derivative 4 | -8.8 | TYR221, SER145, HIS280, ARG225 | High |

This table is a representative example based on typical data from molecular docking studies of benzodioxole derivatives and does not represent data for specific, named compounds.

Pharmacophore Modeling and Screening

Pharmacophore modeling is a cornerstone of ligand-based drug design and is particularly useful when the three-dimensional structure of the biological target is unknown. azolifesciences.com A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific target and elicit a biological response. nih.gov

For the benzodioxole class of compounds, pharmacophore models have been successfully developed to identify new derivatives with desired biological activities. The process typically involves aligning a set of known active molecules and extracting the common chemical features that are responsible for their activity. pharmacophorejournal.com This generated model then serves as a 3D query for virtual screening of large chemical databases to identify novel compounds that match the pharmacophore. nih.govfrontiersin.org

A study on the development of potent auxin receptor agonists utilized pharmacophore models to screen for novel 1,3-benzodioxole derivatives. The best pharmacophore model, containing features such as a hydrophobic centroid, an aromatic centroid, and a hydrogen-bond acceptor, was used to screen a database of small molecules, leading to the identification of promising candidates for further development as root growth promoters.

The table below outlines a typical pharmacophore model developed for a series of active benzodioxole derivatives.

| Pharmacophoric Feature | Geometric Constraint (Å) |

| Aromatic Ring (AR) | Center at (x1, y1, z1), Radius 1.5 |

| Hydrogen Bond Acceptor (HBA) | Center at (x2, y2, z2), Radius 1.0 |

| Hydrophobic (HY) | Center at (x3, y3, z3), Radius 1.2 |

| Hydrogen Bond Donor (HBD) | Center at (x4, y4, z4), Radius 1.0 |

This table represents a generalized pharmacophore model and the geometric constraints are illustrative.

Virtual screening based on such pharmacophore models has proven to be an effective strategy for enriching hit lists with structurally diverse compounds that possess the desired biological activity, thus accelerating the pace of drug and agrochemical discovery. mdpi.com

Investigation of Biological Activities and Molecular Mechanisms of Benzo 1,3 Dioxole 5 Methanol Propanoate and Derivatives

Modulation of Enzyme Activity

The benzo-1,3-dioxole moiety is a key structural feature in various compounds that have been shown to interact with and modulate the activity of several important enzyme systems.

Cytochrome P450 Enzyme Inhibition (e.g., CYP1A2) and Implications for Drug Metabolism

The benzo-1,3-dioxole ring, often referred to as the methylenedioxyphenyl group, is a well-known inhibitor of cytochrome P450 (CYP450) enzymes. This inhibition can have significant implications for drug metabolism, as the CYP450 system is responsible for the breakdown of a vast number of pharmaceuticals and other xenobiotics.

Research on safrole, a natural hepatotoxin and a prominent compound containing the benzo-1,3-dioxole structure, has demonstrated its potent inhibitory effects on several human CYP450 enzymes. nih.gov Studies using recombinant human P450 and human liver microsomes revealed that safrole is a non-selective inhibitor of CYP1A2, CYP2A6, CYP2D6, CYP2E1, and CYP3A4. nih.gov It showed particularly strong inhibition against CYP1A2, CYP2A6, and CYP2E1, with IC50 values below 20 μM. nih.gov The inhibition of CYP1A2 by safrole was found to be competitive. nih.gov The metabolism of safrole's reactive ortho-quinone metabolites is predominantly carried out by CYP1A2, highlighting this enzyme's central role in the compound's bioactivation and potential toxicity. nih.gov This inhibitory action on key drug-metabolizing enzymes suggests that compounds with this structure could lead to significant drug-drug interactions. scbt.com

Table 1: Inhibitory Concentration (IC50) of Safrole on Human Cytochrome P450 Enzymes

| Enzyme | IC50 (μM) | Type of Inhibition |

|---|---|---|

| CYP1A2 | < 20 | Competitive |

| CYP2A6 | < 20 | Non-competitive |

| CYP2E1 | < 20 | Non-competitive |

| CYP3A4 | Less Potent | - |

| CYP2D6 | Less Potent | - |

Data sourced from studies on the related compound, safrole. nih.gov

Carbonic Anhydrase Inhibition Studies

There is currently no specific research available detailing the direct carbonic anhydrase (CA) inhibitory activity of Benzo-1,3-dioxole-5-methanol propanoate or its closely related derivatives. The scientific literature on CA inhibitors primarily focuses on compounds containing specific pharmacophores, such as sulfonamide groups, which are known to bind to the zinc metalloenzyme active site. nih.govnih.gov

Acetylcholinesterase Inhibition Investigations

While data on this compound is not available, other molecules incorporating the benzodioxole ring have been investigated as acetylcholinesterase (AChE) inhibitors, which are relevant in the treatment of conditions like Alzheimer's disease. researchgate.netdergipark.org.tr For instance, a novel compound synthesized to contain both a benzodioxole and a thiadiazole ring demonstrated significant AChE inhibition. researchgate.netdergipark.org.tr This suggests that the benzodioxole moiety can serve as a scaffold in the design of new cholinesterase inhibitors.

In one study, a synthesized thiadiazole-benzodioxole derivative showed an IC50 value of 0.114 ± 0.005 µM against AChE, compared to the reference drug donepezil, which had an IC50 of 0.0201 ± 0.0014 µM. dergipark.org.tr

Table 2: Acetylcholinesterase (AChE) Inhibition by a Benzodioxole-Thiadiazole Derivative

| Compound | IC50 (µM) against AChE |

|---|---|

| Benzodioxole-Thiadiazole Derivative (4a) | 0.114 ± 0.005 |

| Donepezil (Reference) | 0.0201 ± 0.0014 |

Data from a study on a synthetic derivative containing the benzodioxole ring. dergipark.org.tr

Inhibition of Liver Enzymes

As detailed in section 6.1.1, the primary liver enzymes involved in metabolism are the cytochrome P450 family. The related compound safrole has been shown to strongly inhibit the activity of several of these enzymes in human liver microsomes. nih.gov At a concentration of 50 μM, safrole significantly inhibited 7-ethoxyresorufin (B15458) O-deethylation and chlorzoxazone (B1668890) hydroxylation, which are marker activities for CYP1A2 and CYP2E1, respectively. nih.gov This confirms that the benzo-1,3-dioxole structure can potently interfere with hepatic enzyme function.

Monoamine Oxidase Inhibition

Derivatives containing structures similar to benzo-1,3-dioxole have been evaluated as inhibitors of monoamine oxidase (MAO), an enzyme critical in the metabolism of neurotransmitters. Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease. nih.gov A study on a series of benzodioxane derivatives, which are structurally related to benzodioxoles, found them to be potent and selective MAO-B inhibitors. researchgate.net These compounds acted as reversible and competitive inhibitors. nih.gov

For example, the most potent compound from this class, 6-[(3-bromophenyl)methoxy]-2,3-dihydro-1,4-benzodioxine, exhibited an IC50 value of 0.045 μM for MAO-B, with high selectivity over the MAO-A isoform. researchgate.net

Table 3: Monoamine Oxidase B (MAO-B) Inhibition by Benzodioxane Derivatives

| Compound | IC50 (µM) against MAO-B |

|---|---|

| 6-[(3-bromophenyl)methoxy]-2,3-dihydro-1,4-benzodioxine | 0.045 |

| Sesamol (B190485) Derivative Example | 0.164 |

Data from a study on structurally related benzodioxane and sesamol derivatives. researchgate.net

Activity as Biological Modulators

The benzo-1,3-dioxole scaffold is present in numerous natural and synthetic compounds with a wide range of biological activities. This core structure has been utilized in drug discovery to develop novel agents for various therapeutic targets. For example, scientists have used the benzodioxole nucleus to create innovative compounds with potential antidiabetic and anticancer effects. najah.edumdpi.com In one study, newly synthesized benzodioxole derivatives were tested for their ability to inhibit α-amylase and α-glucosidase, enzymes relevant to diabetes management. rsc.org Another research effort conjugated 1,3-benzodioxole (B145889) derivatives with arsenicals to improve their anti-tumor efficiency by inhibiting the thioredoxin system and inducing oxidative stress. mdpi.com These studies underscore the versatility of the benzodioxole ring as a building block for biologically active molecules.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Safrole |

| Donepezil |

| 6-[(3-bromophenyl)methoxy]-2,3-dihydro-1,4-benzodioxine |

| 7-ethoxyresorufin |

Effects on Central Nervous System (CNS) Targets

Derivatives of benzo-1,3-dioxole have been investigated for their potential effects on the central nervous system, with studies primarily focusing on their anticonvulsant and muscle relaxant properties.

A number of studies have explored the anticonvulsant potential of various benzo-1,3-dioxole derivatives. Research suggests that these compounds may exert their effects through multiple mechanisms, similar to established antiepileptic drugs. One proposed mechanism is the modulation of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials. By blocking these channels, certain derivatives may reduce the sustained high-frequency firing of neurons that is characteristic of seizures.

Another potential mechanism is the enhancement of GABAergic inhibition. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain. Some benzo-1,3-dioxole derivatives may act on GABA-A receptors, increasing the influx of chloride ions into neurons and causing hyperpolarization, which makes them less likely to fire. This enhancement of inhibitory neurotransmission can contribute to the suppression of seizure activity. The anticonvulsant activity of some derivatives has been demonstrated in preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.

Table 1: Anticonvulsant Activity of Select Benzo-1,3-dioxole Derivatives

| Compound Type | Test Model | Observed Effect | Potential Mechanism of Action |

|---|---|---|---|

| Benzo mdpi.comacs.orgdioxol-5-yloxy-N'-(4-substituted benzylidene)acetohydrazide derivatives | MES seizure test | Potent anticonvulsant activity | Augmentation of GABAergic activity |

| 5-Substituted benzo[d] mdpi.comacs.orgdioxole derivatives | MES and scPTZ screens | Promising anticonvulsant activities | Not specified |

| (E)-1-(Benzo[d] mdpi.comacs.orgdioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one | Not specified | Analog of the antiepileptic drug stiripentol | Not specified |

The potential for benzo-1,3-dioxole derivatives to act as muscle relaxants has also been considered, partly due to the known CNS effects of related compounds. For instance, piperine, an alkaloid found in black pepper that contains the benzo-1,3-dioxole moiety, has been investigated for its various pharmacological activities, including effects that could contribute to muscle relaxation. The mechanism for such properties could be linked to the modulation of CNS pathways that control muscle tone or through direct effects on muscle tissue.

Research into synthetic piperidine (B6355638) derivatives, which share structural similarities with some natural compounds containing the benzo-1,3-dioxole ring, has shown that they can exhibit muscle relaxant effects by blocking neuromuscular transmission. These compounds have been found to act postsynaptically, reducing the sensitivity of the end-plate membrane to acetylcholine, the neurotransmitter responsible for muscle contraction. While direct evidence for this compound is lacking, the activities of these related compounds suggest a potential area for future investigation.

Interactions with ATP-Binding Cassette (ABC) Transporters

Derivatives of benzo-1,3-dioxole have been identified as modulators of ATP-binding cassette (ABC) transporters, a large family of membrane proteins responsible for the transport of various substances across cellular membranes.

A significant finding is the role of the 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide moiety in potent correctors of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is an ABC transporter that functions as a chloride ion channel, and its dysfunction leads to cystic fibrosis. Certain benzo-1,3-dioxole derivatives have been shown to act as "correctors," which help to traffic misfolded CFTR protein to the cell membrane, thereby increasing the number of functional channels. This suggests a direct or indirect interaction with the CFTR protein or the cellular machinery involved in its processing and transport.

The modulation of CFTR activity by benzo-1,3-dioxole derivatives has direct implications for ion and fluid transport. By increasing the density of functional CFTR channels at the cell surface, these compounds can enhance the secretion of chloride ions from epithelial cells. This, in turn, drives the movement of water, leading to the hydration of mucosal surfaces in organs such as the lungs and digestive tract. This mechanism is crucial for restoring normal physiological function in conditions like cystic fibrosis, where defective ion transport leads to the accumulation of thick, sticky mucus.

Auxin Receptor Agonist Activity in Plants

In the realm of plant biology, certain derivatives of benzo-1,3-dioxole have been identified as potent auxin receptor agonists. Auxins are a class of plant hormones that play a critical role in various aspects of plant growth and development, including root formation.

A series of N-(benzo[d] mdpi.comacs.orgdioxol-5-yl)-2-(one-benzylthio) acetamides have been designed and synthesized, and their biological activities evaluated. mdpi.comnih.govnih.gov These compounds have been shown to exhibit significant auxin-like activity. The proposed mechanism of action involves binding to the auxin receptor TIR1 (Transport Inhibitor Response 1). mdpi.comnih.govnih.gov Molecular docking studies have indicated that these derivatives can fit into the auxin-binding pocket of the TIR1 protein, mimicking the action of the natural auxin, indole-3-acetic acid (IAA). nih.gov This binding initiates a signaling cascade that leads to the expression of auxin-responsive genes, ultimately promoting root growth. mdpi.comnih.govnih.gov One particular derivative, designated as K-10, demonstrated a remarkable ability to promote root growth in both Arabidopsis thaliana and Oryza sativa (rice), with activity exceeding that of the synthetic auxin 1-naphthylacetic acid (NAA). mdpi.comnih.govnih.gov

Table 2: Auxin-like Activity of a Benzo-1,3-dioxole Derivative (K-10)

| Plant Species | Parameter | Observation | Comparison with NAA |

|---|---|---|---|

| Arabidopsis thaliana | Root Growth | Significant promotion | Superior activity |

| Oryza sativa | Root Growth | Remarkable promotive effect | Far exceeding activity |

| Arabidopsis thaliana (mutant studies) | Auxin-like physiological functions | Confirmed | Not applicable |

| Molecular Docking | Binding to TIR1 receptor | Stronger binding affinity | Higher than NAA |

Mechanisms of Root Growth Promotion

Derivatives of 1,3-benzodioxole have been identified as potent promoters of root growth. nih.govresearchgate.net Research has focused on a series of N-(benzo[d] nih.govnih.govdioxol-5-yl)-2-(one-benzylthio) acetamides, with a specific compound, designated K-10, demonstrating remarkable efficacy in promoting root growth in both Arabidopsis thaliana and Oryza sativa (rice). nih.govresearchgate.net

The mechanism of action involves the enhancement of root-related signaling responses. nih.gov Transcriptome analysis has shown that these derivatives can induce a transcriptional response similar to that of the natural plant hormone auxin. nih.govresearchgate.net This involves the downregulation of genes that inhibit root growth, thereby fostering an environment conducive to root development. nih.govresearchgate.net The application of these compounds has been shown to significantly increase primary root elongation and the formation of lateral roots. nih.govfrontiersin.org

Interaction with TIR1 Auxin Receptors

The primary molecular target for the root growth-promoting effects of these benzodioxole derivatives is the Transport Inhibitor Response 1 (TIR1) auxin receptor. nih.govresearchgate.net Auxin signaling is crucial for nearly all aspects of plant growth and development, and the TIR1 receptor is a key component of this pathway. nih.gov

Molecular docking studies have revealed that these synthetic benzodioxole derivatives bind effectively to the TIR1 receptor. nih.govresearchgate.net The binding affinity of compound K-10, for instance, was found to be greater than that of the natural auxin, indole-3-acetic acid (IAA), and the synthetic auxin, 1-naphthylacetic acid (NAA). nih.govresearchgate.net This strong interaction with the TIR1 receptor stabilizes the formation of a complex with Aux/IAA repressor proteins, leading to their degradation and the subsequent activation of auxin response genes that promote root growth. nih.gov The interaction involves the formation of hydrogen bonds with key amino acid residues within the TIR1 active site. nih.gov

Antimicrobial and Antifungal Mechanisms

The 1,3-benzodioxole scaffold is a recurring motif in compounds exhibiting antimicrobial and antifungal properties.

Inhibition of Bacterial Growth (e.g., Escherichia coli, Staphylococcus aureus)

Various derivatives of 1,3-benzodioxole have demonstrated inhibitory activity against pathogenic bacteria, including the Gram-negative bacterium Escherichia coli and the Gram-positive bacterium Staphylococcus aureus. researchgate.netnajah.edu For instance, certain Schiff base derivatives of 1,3-benzodioxole have shown the ability to inhibit the growth of these bacteria. researchgate.net The mechanism of action is believed to involve the inhibition of essential bacterial enzymes. researchgate.net In silico studies have suggested that these compounds may bind to the active site of enzymes such as the bacterial FabH enzyme, which is involved in fatty acid synthesis. researchgate.net

The following table summarizes the minimum inhibitory concentrations (MICs) of a benzodioxol derivative against selected bacteria. najah.edu

| Compound | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) |

| Benzodioxol Derivative 3e | 125 | 250 |

Antifungal Properties (e.g., Candida albicans)

Derivatives of 1,3-benzodioxole have also been investigated for their antifungal activity against opportunistic fungal pathogens like Candida albicans. researchgate.netnih.gov Esters of benzoic acid, a related structural class, have shown varying levels of antifungal efficacy against different strains of C. albicans. nih.gov The structure-activity relationship suggests that the nature and position of substituents on the aromatic ring play a crucial role in determining the antifungal potency. nih.gov

Interaction with Microbial Molecular Targets

The precise molecular targets for the antimicrobial and antifungal activity of many benzodioxole derivatives are still under investigation. However, it is generally believed that these compounds can interfere with various cellular processes in microorganisms. For some antifungal derivatives, a proposed mechanism involves the disruption of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. researchgate.net However, for others, this mechanism has been ruled out, suggesting that they act on different, yet-to-be-identified targets. researchgate.net

Antitumor and Anticancer Mechanisms

The 1,3-benzodioxole moiety is present in a number of natural and synthetic compounds with recognized antitumor and anticancer activities. nih.govnih.govresearchgate.netresearchgate.netbohrium.comnajah.edunih.govnih.govnih.gov

Research on various 1,3-benzodioxole derivatives has demonstrated their ability to inhibit the growth of a range of human tumor cell lines. nih.gov For example, 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester has shown significant growth inhibitory activity across 52 different cell lines. nih.gov